molecular formula C18H20N4O2S B2553085 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1797285-75-6

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2553085
CAS No.: 1797285-75-6
M. Wt: 356.44
InChI Key: KNTCWFOIJPLGNG-UHFFFAOYSA-N
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Description

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic small molecule characterized by a urea core flanked by two distinct heterocyclic moieties: a benzo[d]oxazole-substituted piperidine ring and a thiophen-2-yl group. The thiophene moiety introduces sulfur-based electronic effects, which may influence solubility and binding specificity.

Properties

IUPAC Name

1-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S/c23-17(21-16-6-3-11-25-16)19-12-13-7-9-22(10-8-13)18-20-14-4-1-2-5-15(14)24-18/h1-6,11,13H,7-10,12H2,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNTCWFOIJPLGNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CS2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves multiple steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Piperidine Ring Introduction: The benzo[d]oxazole derivative is then reacted with a piperidine derivative, often through nucleophilic substitution.

    Urea Formation: The final step involves the reaction of the piperidine-benzo[d]oxazole intermediate with thiophene-2-isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the benzo[d]oxazole ring can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the benzo[d]oxazole ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.

Biology

The compound has been investigated for its potential as a fluorescent probe , leveraging its structural characteristics to interact with biological systems. This application is particularly relevant in cellular imaging and tracking biological processes.

Medicine

The most promising application of this compound lies in its therapeutic potential , particularly in cancer treatment. Research indicates that it may inhibit the proliferation of various cancer cell lines, making it a candidate for developing new anticancer therapies.

Anticancer Activity

Research has shown that this compound exhibits significant anticancer activity against several cell lines:

Cell LineIC50 (μM)Mechanism of Action
SK-Hep-125.1Inhibition of cell proliferation
MDA-MB-23177.5Induction of apoptosis
NUGC-393.3Modulation of signaling pathways

These results highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in cancer treatment:

  • Study on Liver Cancer (SK-Hep-1) : The compound was found to significantly reduce cell viability, suggesting potential as a liver cancer therapeutic.
  • Breast Cancer (MDA-MB-231) : Induction of apoptosis was observed, indicating that the compound may trigger programmed cell death mechanisms in breast cancer cells.
  • Gastric Cancer (NUGC-3) : Modulation of key signaling pathways was noted, which could be pivotal in developing targeted therapies.

Mechanism of Action

The mechanism of action of 1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea depends on its specific application:

    Pharmaceuticals: It may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Materials: The compound’s electronic properties could be exploited in the design of new materials with specific functionalities.

Comparison with Similar Compounds

Key Compounds:

1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3-(piperidin-4-yl)propyl)urea (15e)

  • Structural Features : Replaces benzo[d]oxazole with a benzo[d][1,2,3]thiadiazole ring.
  • Activity : Exhibited improved solubility (logP ~2.1) but reduced kinase inhibition compared to benzooxazole analogs, likely due to reduced π-stacking efficiency .
  • Synthetic Yield : 45% purity (HPLC: 99%) .

KRC-108 (3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine)

  • Structural Features : Shares the benzo[d]oxazole-piperidine motif but lacks the urea linker.
  • Activity : Potent TrkA kinase inhibitor (IC₅₀ = 12 nM), highlighting the importance of the benzooxazole-piperidine scaffold in kinase binding .

Table 1: Comparison of Benzoheterocyclic Ureas

Compound Heterocycle Target/Activity Key Structural Differences Reference
Target Compound Benzo[d]oxazole Not reported Urea linker with thiophene
15e Benzo[d][1,2,3]thiadiazole Solubility-focused design Thiadiazole vs. oxazole; alkyl chain
KRC-108 Benzo[d]oxazole TrkA inhibition (IC₅₀ = 12 nM) Pyridin-2-amine instead of urea

Thiophene-Containing Ureas

Key Compounds:

1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h)

  • Structural Features : Retains the thiophen-2-yl group but substitutes the benzooxazole-piperidine with a fluorophenyl-pyridine scaffold.
  • Activity : Demonstrated moderate anticancer activity (GI₅₀ = 1.8 µM against leukemia cell lines) .
  • Synthetic Yield : 60% (melting point: 217–219°C) .

Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j)

  • Structural Features : Incorporates an ester-functionalized benzene ring alongside the thiophene-urea core.
  • Activity : Enhanced membrane permeability (cLogP = 3.5) but reduced potency compared to 5h (GI₅₀ = 3.2 µM) .

Table 2: Thiophene-Urea Derivatives

Compound Core Structure Bioactivity (GI₅₀) Key Modifications Reference
Target Compound Benzooxazole-piperidine Not reported Unique hybrid scaffold
5h Pyridine-fluorophenyl 1.8 µM (leukemia) Fluorophenyl substitution
5j Pyridine-ester 3.2 µM (broad spectrum) Ester group for solubility

Piperidine-Modified Ureas

Key Compounds:

1-(1-Adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (40)

  • Structural Features : Replaces piperidine with a rigid adamantyl group.
  • Activity : Anti-tuberculosis activity (MIC = 0.8 µg/mL), suggesting rigidity enhances target engagement in bacterial enzymes .
  • Synthetic Yield : 42.4% (melting point: 211–213°C) .

1-(2-Amino-2-phenylethyl)-3-(benzo[d][1,2,3]thiadiazol-6-yl)urea (16) Structural Features: Substitutes piperidine with a phenylethylamine group. Activity: Lower metabolic stability (t₁/₂ = 1.2 h in liver microsomes) due to reduced steric protection of the urea group .

Biological Activity

1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Common NameThis compound
CAS Number1797725-78-0
Molecular FormulaC19H22N4O2S
Molecular Weight370.5 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The benzo[d]oxazole and piperidine moieties are critical for binding to these targets, while the thiophene group may enhance the compound's stability and affinity for biological interactions.

Research suggests that compounds with similar structures often exhibit inhibitory effects on various protein targets involved in cancer proliferation and other diseases. The presence of the thiophene ring is particularly noteworthy as it has been associated with anti-cancer properties in various studies .

Antitumor Activity

Several studies have highlighted the antitumor potential of urea derivatives, including those similar to this compound. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including:

Cell LineGI50 (μM)
EKVX (Lung cancer)1.7
RPMI-8226 (Leukemia)21.5
OVCAR-4 (Ovarian)25.9
PC-3 (Prostate)28.7
CAKI-1 (Renal)15.9
MDA-MB-435 (Breast)27.9

These findings suggest that the compound may exhibit a broad spectrum of antitumor activity, potentially making it a candidate for further development in cancer therapeutics .

Other Biological Activities

In addition to antitumor effects, related compounds have shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have been reported to possess antimicrobial properties, which could be beneficial in treating infections.
  • Anti-inflammatory Effects : The structural characteristics of compounds similar to this urea suggest potential anti-inflammatory activities, which could be explored for therapeutic applications in inflammatory diseases .

Study on Antiproliferative Effects

A study evaluated the antiproliferative effects of several urea derivatives on human liver and breast cancer cell lines. The results indicated that certain modifications to the urea structure significantly enhanced cytotoxicity:

CompoundCell LineIC50 (μM)
Compound ASK-Hep-1 (Liver)16.23
Compound BMDA-MB-231 (Breast)17.94

This study underscores the importance of structural modifications in optimizing biological activity .

Mechanistic Insights

Research into the mechanism of action revealed that these compounds might inhibit key signaling pathways involved in tumor growth and survival, such as the Raf/MEK/ERK pathway. This inhibition could lead to reduced proliferation and increased apoptosis in cancer cells .

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